molecular formula C14H11BrN2O3 B5512131 3-(5-Bromofuran-2-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole

3-(5-Bromofuran-2-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5512131
M. Wt: 335.15 g/mol
InChI Key: LKOHHMHVCWUQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromofuran-2-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H11BrN2O3 and its molecular weight is 335.15 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(5-bromo-2-furyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is 333.99530 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Synthesis and Evaluation of Furan and Oxadiazole Derivatives : A series of studies focused on the synthesis of furan and oxadiazole derivatives, revealing their strong antibacterial activities against Staphylococcus aureus. These compounds were synthesized through various methods, including cyclization derivatives of furimidoylhydrazine and acrylohydrazides with triethyl orthoesters, demonstrating the versatility of furan and oxadiazole frameworks in generating bioactive molecules with potential applications in combating bacterial infections (Hirao et al., 1971), (Hirao et al., 1971), (Kudelko & Jasiak, 2013).

Antifungal and Anti-proliferative Activities

Novel Derivatives with Antifungal and Antiproliferative Properties : Research into furan and oxadiazole derivatives has also extended to the synthesis of compounds with antifungal and anti-proliferative activities. For instance, novel triazolylmercaptoacetylthiosemicarbazides and triazolylmercaptomethyl-1,3,4-thiadiazoles exhibited significant antifungal activity against various fungal strains, showcasing the potential of these derivatives in antifungal drug development (Terzioğlu Klip et al., 2010). Another study presented the synthesis of 1,3,4-oxadiazole derivatives demonstrating anti-proliferative activity in vitro, further underscoring the therapeutic potential of these chemical frameworks (Liszkiewicz et al., 2003).

Nonlinear Optical Properties and Corrosion Inhibition

Exploration of Nonlinear Optical Properties and Corrosion Inhibition : Beyond biological activities, furan and oxadiazole derivatives have been explored for their physical properties and applications in materials science. A study on new 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl revealed their potential as optical limiters, indicating applications in optoelectronics (Chandrakantha et al., 2011). Furthermore, oxadiazole-based compounds have been evaluated as corrosion inhibitors for mild steel in sulfuric acid media, demonstrating excellent inhibition efficiency and highlighting their utility in protecting industrial materials (Bouklah et al., 2006).

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c1-2-18-10-6-4-3-5-9(10)14-16-13(17-20-14)11-7-8-12(15)19-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOHHMHVCWUQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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